molecular formula C12H18ClNO B13315952 4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol

4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol

Cat. No.: B13315952
M. Wt: 227.73 g/mol
InChI Key: ULIJAJQESLRUCD-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol is an organic compound with the molecular formula C12H18ClNO It is a derivative of phenol, characterized by the presence of a chloro group at the 4-position and a substituted amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol: Characterized by a chloro group and a substituted amino group.

    4-Chloro-2-{[(3-methylbutyl)amino]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.

    4-Chloro-2-{[(3-methylbutyl)amino]methyl}benzene: Lacks the hydroxyl group present in phenol.

Uniqueness

This compound is unique due to the presence of both a chloro group and a substituted amino group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

4-chloro-2-[(3-methylbutylamino)methyl]phenol

InChI

InChI=1S/C12H18ClNO/c1-9(2)5-6-14-8-10-7-11(13)3-4-12(10)15/h3-4,7,9,14-15H,5-6,8H2,1-2H3

InChI Key

ULIJAJQESLRUCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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